
3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of bioactive 1,2,4-oxadiazole natural product analogs, as well as quinazoline derivatives, have been a focus of research due to their significant biological activities. For instance, studies on the synthesis of novel 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have shown these compounds to exhibit potent antitumor activity against a panel of cell lines in vitro, highlighting their potential as therapeutic agents (Maftei et al., 2013).
Green Chemistry Applications
The transformation of CO2 into value-added chemicals through the synthesis of quinazoline-2,4(1H,3H)-diones has been explored, utilizing ionic liquids as dual solvent-catalysts. This process, efficient at atmospheric pressure, represents an environmentally friendly approach to synthesizing these compounds and underscores the relevance of quinazoline derivatives in green chemistry applications (Lu et al., 2014).
Antimicrobial and Anticancer Activities
The development of novel quinazolinone derivatives has been driven by their potential anticancer and antimicrobial activities. Research has shown that certain quinazolinone compounds exhibit significant cytotoxic activity against cancer cell lines, making them promising candidates for anticancer therapy (Poorirani et al., 2018). Additionally, the antimicrobial properties of these compounds have been investigated, with some derivatives showing effective growth inhibition of bacteria and fungi, further demonstrating their potential in medical applications (Abu‐Hashem, 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine with 3-butyl-2-hydroxyquinazoline-4(1H)-one, followed by the cyclization of the resulting intermediate to form the final product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine", "3-butyl-2-hydroxyquinazoline-4(1H)-one", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine (1.0 equiv) and sodium hydride (1.2 equiv) in dry DMF and stir for 30 minutes at room temperature.", "Step 2: Add 3-butyl-2-hydroxyquinazoline-4(1H)-one (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with chloroform.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography using ethyl acetate as the eluent.", "Step 6: Recrystallize the purified product from ethyl acetate to obtain the final product, 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1207033-02-0 |
Formule moléculaire |
C23H24N4O3 |
Poids moléculaire |
404.47 |
Nom IUPAC |
3-butyl-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-12-26-22(28)18-8-6-7-9-19(18)27(23(26)29)14-20-24-21(25-30-20)17-11-10-15(2)16(3)13-17/h6-11,13H,4-5,12,14H2,1-3H3 |
Clé InChI |
KAGVZTWUPWMDEW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





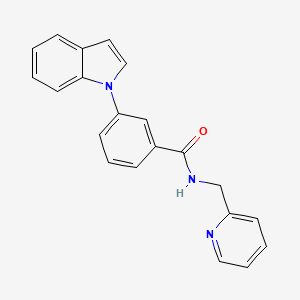
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2866216.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
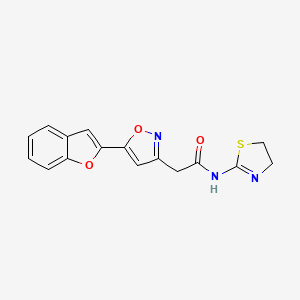

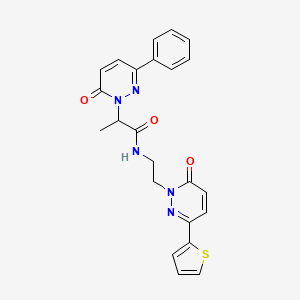
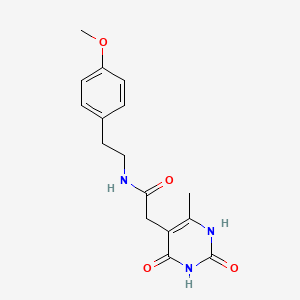
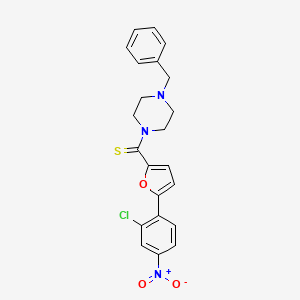
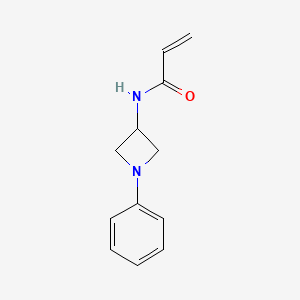
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)